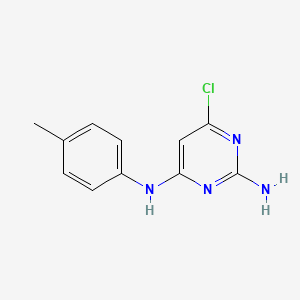

6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine

Vue d'ensemble

Description

6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine, also known as CL-4MP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrimidine derivatives, which are widely used in the pharmaceutical industry for their diverse biological activities. In

Mécanisme D'action

The mechanism of action of 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine is not fully understood, but it is believed to involve multiple pathways. 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has been shown to inhibit the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has been found to induce apoptosis (cell death) in cancer cells, which may contribute to its anticancer activity. Furthermore, 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. This pathway may play a role in 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine's antioxidant activity.

Biochemical and Physiological Effects:

6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has been shown to have a range of biochemical and physiological effects. In animal studies, 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has been found to reduce inflammation, oxidative stress, and tissue damage in various organs, including the liver, kidney, and lung. 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Furthermore, 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has been shown to improve cognitive function in animal models of Alzheimer's disease. These findings suggest that 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine may have potential therapeutic applications in various diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has been extensively studied in animal models, which provides a wealth of data on its biological activities. However, one limitation of using 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine in lab experiments is that its mechanism of action is not fully understood. Furthermore, the optimal dosage and administration route of 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine for therapeutic purposes are not yet established.

Orientations Futures

There are several future directions for the study of 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine. One area of research could focus on elucidating the precise mechanism of action of 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine, which could provide insights into its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and administration route of 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine for therapeutic purposes. Furthermore, the potential side effects of 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine need to be thoroughly investigated. Finally, clinical trials are needed to evaluate the safety and efficacy of 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine in humans.

Applications De Recherche Scientifique

6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has been extensively studied for its potential therapeutic properties in various diseases. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. In particular, 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. These findings suggest that 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has broad therapeutic potential in various diseases.

Propriétés

IUPAC Name |

6-chloro-4-N-(4-methylphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4/c1-7-2-4-8(5-3-7)14-10-6-9(12)15-11(13)16-10/h2-6H,1H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUBSLPJWJEOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285940 | |

| Record name | 6-chloro-n4-(4-methylphenyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-n4-(4-methylphenyl)pyrimidine-2,4-diamine | |

CAS RN |

7249-31-2 | |

| Record name | NSC43274 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-n4-(4-methylphenyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5153870.png)

![N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B5153875.png)

![isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5153878.png)

![2,4-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-5-ium perchlorate](/img/structure/B5153892.png)

![N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5153900.png)

![(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5153903.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B5153904.png)

![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5153913.png)

![N-cyclohexyl-3-({[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amino}methyl)-N-methyl-2-pyridinamine](/img/structure/B5153923.png)

![3-chloro-N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153945.png)